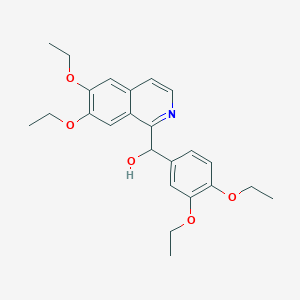
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol is a complex organic compound with the molecular formula C24H29NO4 This compound is characterized by the presence of both isoquinoline and phenyl groups, each substituted with ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol typically involves the reaction of 2-(3,4-diethoxyphenyl)ethan-1-amine with appropriate reagents to form the isoquinoline ring. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization reaction . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the isoquinoline ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups.
Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-: Another compound with a similar core structure but different substituents.
Uniqueness
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol is unique due to its specific ethoxy substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility and binding affinity to certain targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(6,7-diethoxyisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanol |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-15,24,26H,5-8H2,1-4H3 |
InChI-Schlüssel |
DFWNJBXBFKGPNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OCC)OCC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


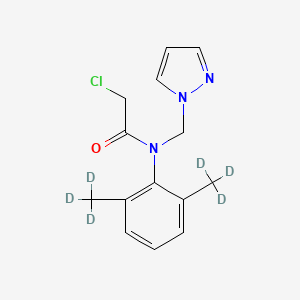
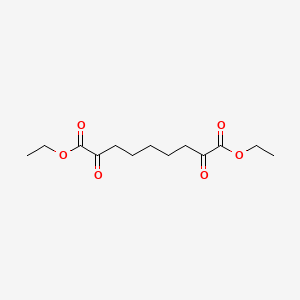
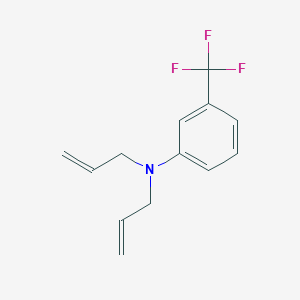
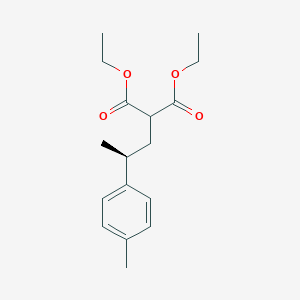
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
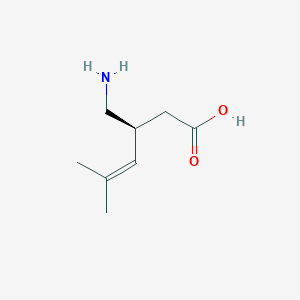
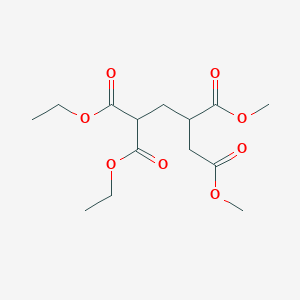
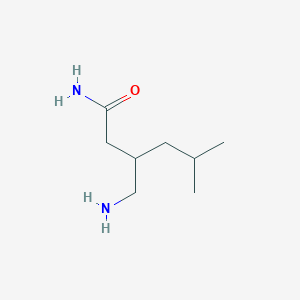

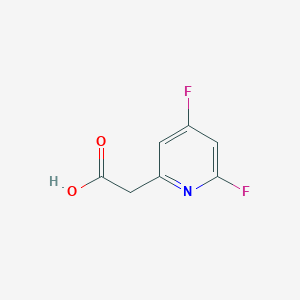

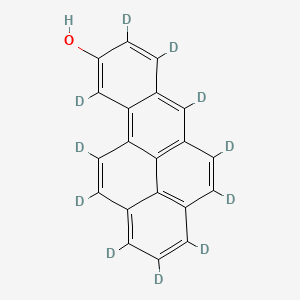
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
